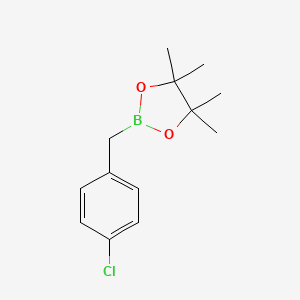

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDACVUOXXNUDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677396 | |

| Record name | 2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475250-49-8 | |

| Record name | 2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475250-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number

An In-depth Technical Guide to 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive overview of this compound, a key organoboron compound utilized in modern synthetic chemistry. Its primary role as a stable, efficient partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has made it an invaluable building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. This document delves into its physicochemical properties, synthesis, mechanistic role in C-C bond formation, and practical experimental protocols. The causality behind procedural choices is emphasized to provide researchers and drug development professionals with actionable, field-proven insights.

Introduction and Core Identification

This compound is an organoboron compound featuring a 4-chlorobenzyl group attached to a pinacol boronate ester. The pinacolato ligand confers significant stability to the otherwise reactive boronic acid, allowing for easier handling, purification, and storage under standard laboratory conditions. This stability, combined with its high reactivity in catalyzed reactions, makes it a superior alternative to the corresponding boronic acid in many applications.

Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its broad functional group tolerance and mild reaction conditions.[1] This compound serves as the nucleophilic partner, enabling the precise installation of a 4-chlorobenzyl moiety onto various organic scaffolds, a common structural motif in biologically active compounds.

Chemical Identifier:

Physicochemical Properties & Strategic Characterization

The physical and chemical properties of this compound dictate its handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 475250-49-8 | [2][3][4] |

| Molecular Formula | C₁₃H₁₈BClO₂ | [2][5] |

| Molecular Weight | 252.55 g/mol | [2][3] |

| Appearance | White to off-white solid | [2][5] |

| Purity | Typically ≥95% | [2][3] |

| Boiling Point | 298.8 ± 23.0 °C (Predicted) | [5] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |

Analytical Characterization

Characterizing pinacol boronate esters requires specific analytical considerations due to their potential for hydrolysis back to the corresponding boronic acid.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation. The singlet corresponding to the twelve equivalent methyl protons of the pinacol group typically appears around 1.2-1.3 ppm. The benzylic protons and aromatic protons will also show characteristic signals. ¹¹B NMR is also highly informative, with a characteristic chemical shift for tetracoordinate boron.

-

Infrared (IR) Spectroscopy: The B-O bond stretch is a key diagnostic peak, typically found in the 1300-1400 cm⁻¹ region. A systematic investigation into the vibrational properties of boronate esters has provided detailed assignments for these characteristic peaks, allowing for clear differentiation from boronic acids or boroxine anhydrides.[7][8]

-

Chromatography (HPLC/GC-MS): Analysis can be challenging. The compound's susceptibility to hydrolysis on silica gel can complicate normal-phase chromatography.[6] Reversed-phase HPLC methods often require unconventional, highly basic mobile phases and aprotic diluents to prevent on-column degradation.[6] Gas chromatography is generally unsuitable due to the low volatility of the compound and its degradation products.

Synthesis: A Validated Workflow

The synthesis of benzylic pinacol boronate esters like this compound is typically achieved through the reaction of an organometallic nucleophile with a borate ester, followed by esterification. A common and reliable route starts from the corresponding benzyl halide.

General Synthetic Workflow

Caption: General synthetic workflow for the preparation of the title compound.

Mechanistic Rationale

-

Grignard Formation: The reaction of 4-chlorobenzyl halide with magnesium in an anhydrous ether solvent generates the highly nucleophilic Grignard reagent. The choice of ether is critical; it must be anhydrous to prevent quenching the Grignard reagent, and it serves to solvate and stabilize the organometallic species.

-

Borylation: The Grignard reagent performs a nucleophilic attack on the electrophilic boron atom of a trialkyl borate (triisopropyl borate is common). This step is conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as multiple additions of the Grignard reagent to the boron center.

-

Esterification: Acidic workup hydrolyzes the borate complex to the corresponding 4-chlorobenzylboronic acid. This intermediate is often unstable and prone to dehydration to form boroxines. Therefore, it is typically not isolated. Instead, pinacol is added directly. The esterification is an equilibrium process, driven to completion by removing the water byproduct, often with a dehydrating agent like anhydrous magnesium sulfate.[9]

Core Application: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application for this reagent, enabling the formation of a C(sp³)–C(sp²) bond.[10] This is of particular interest to the pharmaceutical industry, as increasing the sp³ character of drug candidates is often correlated with improved physicochemical properties and clinical success.[10]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronate ester for transmetalation.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Discussion

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organic halide (R'-X), forming a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.[12]

-

Transmetalation: This is the key step where the organic group is transferred from boron to palladium. The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) activates the pinacol boronate ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 4-chlorobenzyl group to the Pd(II) center, displacing the halide. While hydrolysis to the boronic acid was once thought to be a prerequisite, studies have shown that boronic esters can undergo transmetalation directly.[13] The choice of base and solvent is critical for an efficient reaction.

-

Reductive Elimination: The two organic fragments on the palladium center (R and R') couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol: A Self-Validating System

This protocol describes a representative Suzuki-Miyaura coupling between this compound and an aryl bromide.

Objective: To synthesize 1-bromo-4-(4-chlorobenzyl)benzene.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

1,4-Dibromobenzene (1.2 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Toluene and Water (e.g., 4:1 v/v mixture)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 1,4-dibromobenzene, and anhydrous potassium carbonate.

-

Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Anhydrous base is used to ensure reproducible reaction conditions. Using a slight excess of the dibromobenzene can help drive the reaction to completion but may require more rigorous purification.

-

-

Inerting the System: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (Toluene/Water). Briefly open the system to add the Pd(PPh₃)₄ catalyst.

-

Causality: Degassing the solvents (by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen. The biphasic solvent system is common for Suzuki couplings; toluene solubilizes the organic components and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronate ester at the phase interface.

-

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Causality: The aqueous washes remove the inorganic base and salts. The brine wash helps to break any emulsions and further remove water from the organic layer.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Safety and Handling

This compound is classified as harmful and an irritant.

-

Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation.[2][5]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. If medical advice is needed, have the product container or label at hand.[2]

References

- 1. jocpr.com [jocpr.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. pubs.acs.org [pubs.acs.org]

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane molecular weight

An In-Depth Technical Guide to 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Versatile Reagent in Modern Organic Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to efficiently construct carbon-carbon bonds is paramount. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This compound, also known as 4-Chlorobenzylboronic Acid Pinacol Ester, has emerged as a crucial building block in this domain.[1] This air-stable, solid organoboron compound provides a safe and convenient source of the 4-chlorobenzyl nucleophile, a common motif in a wide array of biologically active molecules and functional materials.

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of this reagent. We will delve into its fundamental physicochemical properties, explore its synthetic utility with a focus on the underlying principles of its reactivity, provide detailed experimental protocols, and outline critical safety and handling procedures. The causality behind experimental choices and the inherent stability of the pinacol ester are central themes, providing field-proven insights for its effective application.

Core Physicochemical Properties and Structural Data

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a white to off-white solid at room temperature, a physical state that greatly enhances its ease of handling, weighing, and storage compared to more reactive or volatile reagents.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 252.55 g/mol | [2][3] |

| Molecular Formula | C₁₃H₁₈BClO₂ | [1][2][3] |

| CAS Number | 475250-49-8 | [1][2][3] |

| Physical State | Solid | [1][2][4] |

| Appearance | White to off-white | [1] |

| Purity | ≥95-96% | [2][3] |

| Boiling Point | 298.8 ± 23.0 °C (Predicted) | [1] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [1] |

Chemical Structure: The structure consists of a 4-chlorobenzyl group attached to the boron atom of a pinacolato boronate ester. This pinacol group is critical; it forms a stable five-membered dioxaborolane ring that protects the boron center from premature degradation (e.g., protodeboronation) while still allowing for facile transmetalation in catalytic cycles.

Caption: Structure of this compound.

Synthesis, Handling, and Storage

A. General Synthetic Pathway While multiple routes to benzylboronic esters exist, a common and reliable method involves the reaction of a Grignard reagent with a trialkyl borate, followed by esterification with pinacol. This approach offers a straightforward pathway from a readily available benzyl halide.

Caption: General workflow for the synthesis of the title compound.

B. Recommended Handling and Storage Proper handling and storage are crucial to maintain the reagent's integrity and ensure laboratory safety.

-

Storage: The compound should be stored under an inert gas, such as nitrogen or argon, in a tightly sealed container.[1] Refrigeration at 2-8°C is recommended to minimize degradation over long-term storage.[1]

-

Handling: As a solid, it is stable in air for weighing and routine handling. However, due to its potential to cause respiratory, skin, and eye irritation, it should always be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[5] This palladium-catalyzed reaction is one of the most versatile and widely used methods for forming C(sp²)-C(sp³) bonds, enabling the linkage of the benzyl group to a wide variety of aryl or vinyl halides and triflates.[6][7]

A. The Catalytic Cycle The trustworthiness of the Suzuki-Miyaura protocol lies in its well-understood and robust catalytic cycle. The pinacol boronate ester serves as the stable precursor to the active organoboron species.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an organic halide (R-X), forming a Pd(II) complex.

-

Transmetalation: The boronate ester is activated by a base (e.g., K₃PO₄, Cs₂CO₃), forming a more nucleophilic borate species. This species then transfers the 4-chlorobenzyl group to the Pd(II) center, displacing the halide. This is the key step where the C-B bond is converted to a C-Pd bond.

-

Reductive Elimination: The two organic groups on the palladium complex (R and 4-chlorobenzyl) couple and are eliminated from the metal center, forming the final product (R-CH₂-C₆H₄-Cl) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Experimental Protocol: A Self-Validating System The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The integrity of the protocol is self-validating through the expected high yield and purity of the product when using high-quality reagents and proper technique.

Objective: Synthesize 4-benzyl-4'-chlorobiphenyl from 4-bromobiphenyl and the title reagent.

Materials:

-

This compound (1.2 equivalents)

-

4-Bromobiphenyl (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equivalents)

-

Toluene and Water (e.g., 5:1 v/v mixture), degassed

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromobiphenyl, this compound, K₃PO₄, Pd(OAc)₂, and SPhos under a nitrogen or argon atmosphere.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Insight: The choice of ligand (SPhos) and base (K₃PO₄) is crucial for promoting efficient transmetalation and preventing side reactions like protodeboronation.[6]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

C. Applications in Drug Discovery The 4-chlorobenzyl motif is present in numerous pharmaceutical agents. The ability to install this group efficiently makes our title reagent highly valuable. Its classification as a "Protein Degrader Building Block" suggests its utility in constructing complex molecules like Proteolysis-Targeting Chimeras (PROTACs), which often require modular synthesis of different fragments linked together.[3] The Suzuki coupling provides a reliable method for connecting the benzyl-containing fragment to other parts of the target molecule.

Safety and Hazard Profile

A thorough understanding of a reagent's hazards is non-negotiable for ensuring laboratory safety.[4] All handling should be performed with the assumption that the chemical has unknown hazards in addition to those documented.[4]

| Hazard Class | GHS Pictogram | Code | Statement |

| Acute Toxicity (Oral) | GHS07 (Harmful/Irritant) | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | GHS07 (Harmful/Irritant) | H315 | Causes skin irritation.[1] |

| Eye Damage/Irritation | GHS07 (Harmful/Irritant) | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | GHS07 (Harmful/Irritant) | H335 | May cause respiratory irritation.[1] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound stands out as a robust, versatile, and highly valuable reagent in the synthetic chemist's toolkit. Its solid-state nature and the stabilizing effect of the pinacol ester group provide significant advantages in handling and stability. Its primary role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions enables the straightforward and efficient incorporation of the 4-chlorobenzyl moiety, a structural unit of significant interest in drug discovery and materials science. By understanding its fundamental properties, the mechanistic underpinnings of its reactivity, and the necessary safety protocols, researchers can confidently leverage this building block to construct complex molecular architectures with precision and efficiency.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure

An In-Depth Technical Guide to 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structure, Synthesis, and Application

Introduction

This compound is a key organoboron compound widely utilized in modern organic synthesis. As a pinacol boronic ester, it serves as a stable, versatile, and highly efficient coupling partner in various transition-metal-catalyzed cross-coupling reactions. Its structure, featuring a reactive C(sp³)–B bond masked by the robust pinacolato group, makes it an invaluable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its primary application in Suzuki-Miyaura cross-coupling reactions, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The structural foundation of this compound is a dioxaborolane ring, which confers significant stability compared to the corresponding boronic acid, facilitating easier handling, purification, and storage. The 4-chlorobenzyl moiety provides the reactive site for carbon-carbon bond formation.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | 2-[(4-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1] |

| CAS Number | 475250-49-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈BClO₂ | [1][3] |

| Molecular Weight | 252.55 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1][3] |

| Canonical SMILES | CC1(C)OB(CC2=CC=C(Cl)C=C2)OC1(C)C | [1] |

| InChI Key | JDACVUOXXNUDGH-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of benzylic pinacol boronic esters is most reliably achieved through the reaction of a corresponding organometallic species with a borate ester, followed by esterification with pinacol. The following protocol describes a standard, field-proven method starting from 4-chlorobenzyl chloride.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Step 1: Formation of the Grignard Reagent

-

Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

Add anhydrous diethyl ether or THF via cannula and a small crystal of iodine to initiate the reaction.

-

Dissolve 4-chlorobenzyl chloride in anhydrous ether/THF and add it to the dropping funnel.

-

Add the solution dropwise to the magnesium suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed, resulting in a cloudy grey solution of 4-chlorobenzylmagnesium chloride.

Causality Insight: The Grignard reagent formation is critical. Using anhydrous solvents is paramount, as water will quench the highly basic Grignard reagent. The iodine crystal acts as an activator by etching the passivating magnesium oxide layer on the turnings.

Step 2: Borylation

-

In a separate flame-dried flask under nitrogen, dissolve trimethyl borate or triisopropyl borate in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Transfer the prepared Grignard reagent from Step 1 into the borate solution via cannula at a slow rate, ensuring the internal temperature remains below -60 °C.

-

Once the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

Causality Insight: The reaction is performed at low temperature to prevent over-addition of the nucleophilic Grignard reagent to the boron center, which would form an unreactive tetracoordinate "ate" complex.

Step 3: Hydrolysis and Esterification with Pinacol

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with aqueous HCl (1 M) to a pH of ~2.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 4-chlorobenzylboronic acid.

-

Without further purification, dissolve the crude boronic acid in a suitable solvent (e.g., dichloromethane or THF).[4][5]

-

Add an equimolar amount of pinacol and anhydrous magnesium sulfate.[4][5]

-

Stir the mixture at room temperature for 16 hours.[4]

-

Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product.[5]

Causality Insight: The acidic workup hydrolyzes the borate ester to the corresponding boronic acid. The subsequent reaction with pinacol, often driven by the removal of water using a drying agent like MgSO₄, forms the highly stable five-membered dioxaborolane ring. This stability is key to the compound's utility as a synthetic building block.

Synthesis Workflow Diagram

References

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical building block in modern medicinal chemistry and materials science. Benzylboronic esters are indispensable reagents for the construction of carbon-carbon bonds, primarily through the Suzuki-Miyaura cross-coupling reaction.[1][2] This document delves into the prevalent palladium-catalyzed nucleophilic borylation of benzyl halides, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and expert insights into process optimization and troubleshooting. The content is tailored for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this versatile intermediate.

Introduction: The Strategic Importance of Benzylboronic Esters

Organoboron compounds, particularly boronic acids and their pinacol esters, have become cornerstone reagents in synthetic organic chemistry. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have cemented their role in the assembly of complex molecular architectures.[1][3] Among these, benzylboronic esters are of particular interest as they enable the formation of C(sp³)–C(sp²) bonds, a key linkage found in numerous pharmaceuticals and bioactive molecules.

The target molecule, this compound (CAS No. 475250-49-8)[4][5][6], serves as a stable, readily handled precursor to the corresponding benzylboronic acid. The pinacol protecting group enhances stability, allowing for purification by standard methods like column chromatography and ensuring a longer shelf-life. This guide focuses on the most robust and widely adopted synthetic strategy: the palladium-catalyzed cross-coupling of 4-chlorobenzyl chloride with bis(pinacolato)diboron (B₂pin₂).

Core Synthetic Methodology: Palladium-Catalyzed Miyaura Borylation

The synthesis of benzylboronates from benzyl halides is most effectively achieved through a variation of the Miyaura borylation reaction.[7] This method involves the reaction of a benzyl electrophile with a diboron reagent in the presence of a palladium catalyst, a suitable ligand, and a base.[8][9][10]

Key Reaction Components: A Causal Analysis

The success of the synthesis hinges on the careful selection of each component, as their interplay governs reaction efficiency, yield, and purity.

-

The Substrate (Electrophile): 4-chlorobenzyl chloride is the starting material. While benzyl bromides can also be used and are often more reactive, the chloride is typically more cost-effective and readily available. The electron-withdrawing nature of the para-chloro substituent can facilitate the initial oxidative addition step.[8]

-

The Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent for this transformation.[8][9] It is a stable solid that acts as the source of the pinacolborane moiety. An alternative, pinacolborane (HBpin), can also be employed and is more atom-economical, though reaction conditions may require adjustment.[10][11][12]

-

The Catalyst System:

-

Palladium Precursor: A palladium(0) source is required to initiate the catalytic cycle. While a direct Pd(0) source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) can be used, it is common to generate the active Pd(0) species in situ from a more stable Pd(II) precursor like PdCl₂(PPh₃)₂.[8][10]

-

Ligand: The choice of ligand is critical. For the activation of a C-Cl bond, which is less reactive than a C-Br bond, an electron-rich phosphine ligand is essential. The increased electron density on the palladium center, donated by the ligand, promotes the oxidative addition of the benzyl chloride to the metal.[8] Ligands such as tri(p-methoxyphenyl)phosphine ((4-MeOC₆H₄)₃P) have proven highly effective for this specific transformation.[8][9] Using less electron-rich phosphines like triphenylphosphine (PPh₃) can result in significantly lower yields.[8]

-

-

The Base: A mild, non-nucleophilic base is crucial. Potassium acetate (KOAc) is the base of choice.[8][9] Its role is not to deprotonate but to participate in the transmetalation step. It is believed to form an acetato-palladium complex, which is more reactive towards the diboron reagent, thus facilitating the transfer of the boryl group to the palladium center.[7] Stronger bases must be avoided as they can promote a subsequent Suzuki coupling between the newly formed product and unreacted benzyl halide, leading to undesired diarylmethane byproducts.

-

The Solvent: Anhydrous, aprotic polar solvents are preferred to ensure the solubility of the reagents and to prevent hydrolysis of the boron ester product. Toluene and 1,2-dichloroethane are commonly used and give high yields.[8][10]

The Catalytic Cycle: Mechanism of Borylation

The reaction proceeds via a well-established palladium-catalyzed cross-coupling cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst, coordinated to its phosphine ligands (L), reacts with 4-chlorobenzyl chloride. The C-Cl bond is broken, and the palladium center is oxidized from Pd(0) to a Pd(II) species.

-

Transmetalation: The diboron reagent, activated by the acetate base, transfers a pinacolboryl (-Bpin) group to the Pd(II) complex, displacing the chloride. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step.

-

Reductive Elimination: The two organic fragments—the 4-chlorobenzyl group and the pinacolboryl group—are eliminated from the palladium center, forming the desired C-B bond in the product molecule. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Figure 1: Catalytic cycle for the palladium-catalyzed borylation of 4-chlorobenzyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established literature methods.[8][9] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and product hydrolysis.

4.1. Reagents and Equipment

| Reagent | M.W. | Role | Purity |

| 4-Chlorobenzyl chloride | 161.03 | Substrate | >98% |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | Boron Source | >98% |

| Pd(dba)₂ | 575.62 | Catalyst Precursor | >97% |

| Tri(p-methoxyphenyl)phosphine | 352.39 | Ligand | >98% |

| Potassium Acetate (KOAc) | 98.14 | Base | >99%, anhydrous |

| Toluene | - | Solvent | Anhydrous |

| Schlenk flask or oven-dried round-bottom flask with reflux condenser | - | Reaction Vessel | - |

| Magnetic stirrer and hotplate | - | - | - |

| Standard glassware for work-up and purification | - | - | - |

4.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add potassium acetate (1.47 g, 15.0 mmol). Flame-dry the flask under vacuum and backfill with argon. This step is critical to remove any adsorbed moisture.

-

Catalyst Preparation: To the flask, add Pd(dba)₂ (173 mg, 0.3 mmol, 3 mol%) and tri(p-methoxyphenyl)phosphine (211 mg, 0.6 mmol, 6 mol%).

-

Reagent Addition: Add bis(pinacolato)diboron (2.79 g, 11.0 mmol) followed by 4-chlorobenzyl chloride (1.61 g, 10.0 mmol).

-

Solvent Addition: Add 60 mL of anhydrous toluene via cannula or syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by TLC (staining with KMnO₄) or GC-MS to check for the disappearance of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (50 mL).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional diethyl ether (2 x 20 mL).

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.

-

A solvent gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for eluting the product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

-

4.3. Expected Yields and Characterization

Yields for this reaction are typically high, often in the range of 80-95%, depending on the purity of reagents and adherence to inert atmosphere techniques.[8]

-

¹H NMR: The product will show characteristic peaks for the pinacol methyl protons (a singlet around δ 1.2-1.3 ppm), the benzylic methylene protons (a singlet around δ 2.2-2.3 ppm), and the aromatic protons of the chlorobenzyl group (two doublets in the aromatic region, δ 7.0-7.3 ppm).

-

¹³C NMR: Will show distinct signals for the pinacol carbons, the benzylic carbon, and the aromatic carbons.

-

¹¹B NMR: A broad singlet around δ 33-34 ppm is characteristic of a tetracoordinate boron in a pinacol ester.

-

Mass Spectrometry: Will confirm the molecular weight of 252.55 g/mol .[4]

Applications and Further Transformations

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1] It can be reacted with a wide array of aryl or heteroaryl halides (or triflates) to synthesize complex diarylmethane structures, which are prevalent in pharmaceutical compounds.

Figure 2: Application of the synthesized boronate ester in a subsequent Suzuki-Miyaura cross-coupling.

Conclusion

The palladium-catalyzed nucleophilic borylation of 4-chlorobenzyl chloride provides a highly efficient, reliable, and scalable route to this compound. A thorough understanding of the reaction mechanism and the specific role of each component—particularly the electron-rich ligand and the mild base—is paramount for achieving high yields and purity. The resulting pinacol boronate ester is a stable and versatile building block, poised for use in a multitude of synthetic applications, most notably in the construction of C-C bonds for the development of novel therapeutics and functional materials.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 475250-49-8 [chemicalbook.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane spectral data

An In-depth Technical Guide to the Structural Elucidation of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No: 475250-49-8) is a versatile organoboron compound widely utilized in synthetic organic chemistry.[1][2][3] As a pinacol boronic ester, it serves as a stable, crystalline, and easily handleable precursor for the corresponding boronic acid. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The molecule's structure, featuring a p-chlorobenzyl moiety linked to a pinacolborane group, makes it a valuable building block for introducing the 4-chlorobenzyl group into complex molecules, including pharmaceuticals and materials science targets.

This guide provides a comprehensive overview of the analytical techniques and spectral data interpretation required for the unambiguous structural confirmation and purity assessment of this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Predicted Spectral Characteristics

The unequivocal identification of this compound relies on the synergistic use of multiple analytical techniques. The molecular structure consists of three distinct regions, each with characteristic spectral signatures:

-

The p-Chlorobenzyl Group: Comprising a benzene ring substituted with chlorine and a methylene (-CH₂-) bridge.

-

The Pinacolborane Moiety: A five-membered dioxaborolane ring protected by four methyl groups.

-

The C-B Bond: The key linkage connecting the organic fragment to the boron atom.

Caption: Key structural fragments of the target molecule.

Experimental Protocols for Spectral Acquisition

The following protocols represent a self-validating workflow for acquiring high-quality spectral data. The logic is to obtain complementary information from orthogonal techniques to build a conclusive structural assignment.

Workflow for Structural Elucidation

Caption: Standard workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shift, multiplicity, and integration of signals are directly correlated to the electronic environment and connectivity of atoms within the molecule.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Higher field strengths improve signal dispersion and resolution, which is crucial for resolving complex spin systems.

-

Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation patterns. This data is critical for confirming the elemental composition.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile for Electrospray Ionization (ESI-MS), or prepare a sample for Gas Chromatography-Mass Spectrometry (GC-MS) if the compound's volatility and thermal stability are suitable.

-

Ionization: Introduce the sample into the mass spectrometer. For this compound, GC-MS with Electron Ionization (EI) is a robust method. EI provides reproducible fragmentation patterns that can be compared to library data.

-

Analysis: Acquire the mass spectrum. The analyzer (e.g., a quadrupole) separates ions based on their m/z ratio.

-

Interpretation: Analyze the resulting spectrum for the molecular ion peak (M⁺) and characteristic isotopic patterns.

Spectral Data Interpretation and Analysis

¹H NMR Spectroscopy

The proton NMR spectrum provides the most direct evidence for the compound's structure, revealing the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 7.18 | Doublet (d) | 2H | Ar-H (ortho to CH₂) | Aromatic protons deshielded by the ring current. Appears as a doublet due to coupling with protons at position 'b'. |

| b | 7.09 | Doublet (d) | 2H | Ar-H (ortho to Cl) | Aromatic protons influenced by the electron-withdrawing chlorine atom. Appears as a doublet due to coupling with protons at position 'a'. |

| c | 2.21 | Singlet (s) | 2H | Ar-CH₂ -B | Benzylic protons adjacent to the boron atom. The signal is a singlet as there are no adjacent protons to couple with. |

| d | 1.25 | Singlet (s) | 12H | -C(CH₃ )₂ | Protons of the four equivalent methyl groups on the pinacol ring. The high integration value (12H) is a key identifier. The singlet multiplicity is due to the absence of adjacent protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. It is particularly useful for confirming the carbon skeleton.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | Ar-C (quaternary, attached to CH₂) | Aromatic quaternary carbon, shifted downfield. |

| ~132 | Ar-C (quaternary, attached to Cl) | Quaternary carbon attached to the electronegative chlorine atom. |

| ~130 | Ar-C H (ortho to CH₂) | Aromatic methine carbons. |

| ~128 | Ar-C H (ortho to Cl) | Aromatic methine carbons. |

| ~83 | -C (CH₃)₂ (pinacol) | Quaternary carbons of the pinacol ring, deshielded by attached oxygen atoms. |

| ~25 | -C(C H₃)₂ (pinacol) | Carbons of the four equivalent methyl groups. |

| ~24 (broad) | Ar-C H₂-B | The benzylic carbon. The signal may be broad due to quadrupolar relaxation from the adjacent boron atom. |

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition, particularly through isotopic patterns.

Expected Mass Spectrometry Data (EI)

| m/z Value | Interpretation | Rationale |

| 252 / 254 | [M]⁺ Molecular Ion | The molecular ion peak. The presence of a peak at M+2 with an intensity of approximately one-third of the M peak is the characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1). |

| 125 / 127 | [Cl-C₇H₆]⁺ | Fragment corresponding to the chlorobenzyl cation, a very stable benzylic carbocation. The 3:1 isotopic pattern will also be present here. |

| 100 | [C₆H₁₂O₂B]⁺ | Fragment corresponding to the charged pinacolborane moiety. |

Conclusion

The structural integrity of this compound is unequivocally confirmed by the collective analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data. The ¹H NMR spectrum verifies the presence and connectivity of all proton-bearing fragments, while the ¹³C NMR confirms the carbon framework. Finally, high-resolution mass spectrometry provides definitive proof of the molecular formula and elemental composition through the exact mass and the characteristic isotopic pattern of chlorine. This rigorous, multi-technique approach ensures the identity and purity of the material, which is paramount for its successful application in research and development.

References

An In-depth Technical Guide to the Safe Handling of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This guide provides a comprehensive overview of the safety considerations and handling protocols for 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 475250-49-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer in-depth insights into the chemical's properties, potential hazards, and the rationale behind prescribed safety measures. By understanding the "why," laboratory personnel can cultivate a more robust safety culture and mitigate risks effectively.

Chemical Identity and Hazard Profile

This compound is a member of the boronic acid pinacol ester family, a class of compounds widely utilized as versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] While invaluable in the laboratory, its chemical nature necessitates careful handling.

Key Chemical Information: [2][3]

-

Molecular Formula: C₁₃H₁₈BClO₂

-

Molecular Weight: 252.55 g/mol

-

Appearance: White to off-white solid[4]

The primary hazards associated with this compound are summarized in the Globally Harmonized System (GHS) classification. It is crucial to recognize these hazards to implement appropriate safety controls.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation, Category 2 | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation, Category 2A | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation) | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation |

| Acute Toxicity, Oral, Category 4 | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed |

The 'Why': Understanding the Reactivity and Toxicological Basis for Hazards

A foundational principle of laboratory safety is understanding the inherent chemical properties that dictate handling procedures. For boronic esters like this compound, the key concerns are its reactivity and potential biological interactions.

Reactivity and Stability: The Rationale for Storage and Handling

Pinacol boronic esters are generally stable under normal laboratory conditions. However, their stability can be compromised by certain factors, which informs the recommended handling and storage protocols.[5][6]

-

Moisture Sensitivity: The boron atom in the dioxaborolane ring is electrophilic and can be susceptible to hydrolysis, particularly in the presence of acids or bases, which can cleave the ester. While pinacol esters are more stable than other boronic esters, prolonged exposure to moisture should be avoided to maintain the compound's integrity.[7] This is the primary reason for the recommendation to store the compound under an inert atmosphere (e.g., argon or nitrogen).[4]

-

Incompatibility with Strong Oxidizing Agents: As with many organic compounds, this compound is incompatible with strong oxidizing agents.[5][8] Reactions with these agents can be exothermic and may lead to degradation of the compound.

-

Hazardous Decomposition: In the event of a fire, thermal decomposition can produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[6][7][9] This necessitates the use of appropriate fire-fighting media and self-contained breathing apparatus.

Toxicological Profile: The Basis for Personal Protective Equipment (PPE)

-

Skin and Eye Irritation: Boronic acids and their esters are known to cause skin and eye irritation.[11][12] This is likely due to their ability to interact with biological molecules. Boronic acids can form reversible covalent bonds with diols, a motif present in many biological molecules like saccharides and glycoproteins on cell surfaces. This interaction can disrupt cell membranes and trigger an inflammatory response, leading to irritation.[1] The Lewis acidic nature of the boron atom can also contribute to its reactivity with nucleophilic sites in proteins, further contributing to irritation.[13]

-

Respiratory Irritation: As a solid, the compound can become airborne as dust. Inhalation of this dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[12]

-

Oral Toxicity: The "harmful if swallowed" classification indicates that the compound can have toxic effects if ingested. The exact mechanism is not well-defined for this specific molecule, but it underscores the importance of preventing ingestion through good laboratory hygiene.

Standard Operating Procedures: From Benchtop to Disposal

Adherence to well-defined protocols is paramount for ensuring safety. The following procedures are based on the chemical's properties and are designed to be self-validating systems of safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

Caption: Personal Protective Equipment (PPE) Workflow.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[4]

-

Hand Protection: Nitrile or neoprene gloves are recommended.[4][14] Avoid latex gloves as they offer poor protection against many organic chemicals.[15] Always inspect gloves for tears or punctures before use and remove them immediately if contaminated.

-

Body Protection: A standard laboratory coat should be worn and kept fastened.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4]

Handling and Storage Protocol

-

Procurement and Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8] The recommended storage temperature is between 2-8°C under an inert atmosphere (argon or nitrogen) to prevent degradation from moisture.[4]

-

Weighing and Dispensing: All handling of the solid compound should be performed within a chemical fume hood to control dust. Use appropriate tools (spatulas, weighing paper) and avoid creating dust clouds.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Accidental Release and Spill Cleanup

Prompt and correct response to a spill is crucial to prevent exposure and contamination.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.ie [fishersci.ie]

- 8. keyorganics.net [keyorganics.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H21BO3 | CID 12012759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. yourglovesource.com [yourglovesource.com]

- 15. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

A Technical Guide to 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Foreword: The Benzyl Boronate Pinacol Ester as a Versatile Synthetic Intermediate

In the landscape of modern synthetic organic chemistry, the pursuit of efficient and selective carbon-carbon bond formation remains a central theme. Among the myriad of tools available to the contemporary chemist, organoboron reagents, particularly boronic acids and their esters, have established themselves as indispensable workhorses. This guide focuses on a specific yet highly valuable member of this family: 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 4-chlorobenzylboronic acid pinacol ester).

This technical guide is designed for researchers, scientists, and professionals in drug development. It aims to provide an in-depth understanding of the synthesis, chemical properties, and applications of this versatile reagent. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely recipes but self-validating systems grounded in established chemical principles.

Core Synthesis: Palladium-Catalyzed Borylation of 4-Chlorobenzyl Chloride

The most direct and efficient route to this compound involves the palladium-catalyzed nucleophilic borylation of 4-chlorobenzyl chloride with bis(pinacolato)diboron (B₂pin₂). This method, pioneered by the work of Ishiyama and Miyaura, offers high yields and functional group tolerance.[1][2]

The causality behind this choice of methodology lies in its catalytic nature, which avoids the need for stoichiometric organometallic reagents that can be sensitive to moisture and air. The use of a palladium catalyst facilitates the oxidative addition of the benzyl halide, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired benzyl boronate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the borylation of benzyl halides.[1]

Materials:

-

4-Chlorobenzyl chloride

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium acetate (KOAc), flame-dried

-

Toluene, anhydrous

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating capabilities

-

Standard laboratory glassware, oven-dried

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%). Add anhydrous toluene and stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst.

-

Addition of Reagents: To the catalyst mixture, add 4-chlorobenzyl chloride (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and flame-dried potassium acetate (1.5 equiv).

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Product: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Rationale for Reagent Choices:

-

Palladium Catalyst: A palladium(0) species is essential for the catalytic cycle. While various precursors can be used, the in-situ reduction of Pd(OAc)₂ with PPh₃ is a common and effective method.

-

Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and modulates its reactivity.

-

Base: Potassium acetate acts as a base to facilitate the transmetalation step and neutralize the byproducts of the reaction.

-

Solvent: Toluene is a suitable non-polar solvent for this reaction, allowing for the required reaction temperature to be reached.

Chemical Properties and Reactivity

This compound is a white to off-white solid that is stable under normal laboratory conditions.[3] The pinacol ester group confers greater stability compared to the corresponding boronic acid, making it less prone to dehydration and protodeboronation.[4]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 475250-49-8 |

| Molecular Formula | C₁₃H₁₈BClO₂ |

| Molecular Weight | 252.55 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

Data sourced from commercial suppliers.[3]

The key to the utility of this reagent lies in its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[5][6] In the context of this compound, this reaction enables the synthesis of a wide array of diarylmethane derivatives.

The presence of the chloro-substituent on the benzyl ring can influence the reactivity of the boronic ester. While the C-Cl bond on the benzyl moiety is generally stable under the conditions of the Suzuki-Miyaura coupling, the electron-withdrawing nature of the chlorine atom can have a modest electronic effect on the reaction.

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound is as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[7][8]

Synthesis of Diaryl- and Heteroarylmethanes

The diarylmethane scaffold is a common structural motif in many biologically active compounds.[9] The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides provides a direct and modular route to these important structures. This approach is particularly valuable for accessing unsymmetrical diarylmethanes.

The general transformation is as follows:

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine | 884507-39-5 [smolecule.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

what is 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-Depth Technical Guide to 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Stability, and Application in Modern Organic Chemistry

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for robust, versatile, and stable building blocks is paramount. This compound (CAS No. 475250-49-8) has emerged as a important reagent that fulfills these criteria.[1][2][3] As a pinacol boronic ester derivative of 4-chlorobenzylboronic acid, it serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. Moving beyond a simple recitation of facts, we will delve into the causal factors behind its stability, explore validated synthetic methodologies, and detail its principal applications, offering the field-proven insights of a Senior Application Scientist.

Part 1: Physicochemical Properties and Stability Analysis

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key identifiers and properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 475250-49-8 | [1][2][3] |

| Molecular Formula | C13H18BClO2 | [1][3] |

| Molecular Weight | 252.55 g/mol | [1][3] |

| IUPAC Name | 2-[(4-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1] |

| Synonyms | 4-Chlorobenzylboronic Acid Pinacol Ester | [6] |

| Appearance | White to off-white solid | [1][6] |

| Purity | Typically ≥95% | [1][3] |

| Boiling Point | 298.8 ± 23.0 °C (Predicted) | [6] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [6] |

The Pinacol Advantage: Engineering Stability

Boronic acids are foundational to cross-coupling chemistry but are often plagued by inherent instability. They are susceptible to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines, and can undergo protodeboronation, reducing their efficacy.[7] The conversion of the boronic acid moiety to a pinacol boronate ester is a deliberate and critical strategic choice to mitigate these issues.

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system provides significant steric protection to the boron center.[8] This steric bulk shields the boron atom from unwanted side reactions like oxidation and hydrolysis, dramatically enhancing the compound's stability.[8][9] This engineered stability translates to tangible laboratory benefits:

-

Longer Shelf-Life: The compound can be stored for extended periods under appropriate conditions without significant degradation.[7]

-

Simplified Handling: It exhibits reduced sensitivity to atmospheric moisture and oxygen compared to its corresponding boronic acid.[7]

-

Improved Reaction Profiles: The enhanced stability often results in cleaner reaction profiles and higher, more reproducible yields in cross-coupling applications.[7]

Caption: Diagram illustrating the equilibrium between unstable boronic acids/boroxines and the stable pinacol ester.

Recommended Storage and Handling

To preserve its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[6] Refrigeration at 2-8°C is recommended for long-term storage.[6]

Part 2: Synthesis Methodologies

Several reliable methods exist for the preparation of benzyl pinacol boronate esters. The choice of method often depends on the availability of starting materials, scale, and the specific functionalities present in the molecule.

Caption: Overview of common synthetic routes to the target pinacol boronate ester.

Method A: Esterification from Boronic Acid

This is the most direct method if the corresponding boronic acid is readily available. The reaction drives off water to form the stable ester.

Protocol:

-

To a round-bottom flask, add 4-chlorobenzylboronic acid (1.0 eq), pinacol (1.0-1.1 eq), and an anhydrous solvent such as diethyl ether or acetonitrile.[10][11]

-

Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄, 1.5 eq).[10][12]

-

Stir the suspension under an inert atmosphere at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

-

Filter off the solid dehydrating agent and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Causality Insight: The MgSO₄ is critical as it sequesters the water produced during the esterification, driving the equilibrium towards the product, in accordance with Le Châtelier's principle.

Method B: Miyaura Borylation from an Aryl Halide

This powerful palladium-catalyzed reaction builds the C-B bond directly from a more common starting material, an aryl halide.

Protocol:

-

In a reaction vessel, combine 4-chlorobenzyl bromide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and a potassium salt like potassium acetate (KOAc, 1.5 eq).

-

Add a palladium catalyst, such as Pd(dppf)Cl₂, in an aprotic solvent like dioxane or DMSO.

-

Purge the vessel with an inert gas and heat the mixture, typically to 80-100 °C, for several hours.

-

Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.

Causality Insight: The palladium catalyst is the engine of this transformation, cycling through oxidative addition, transmetalation with the diboron reagent, and reductive elimination to form the C-B bond. The base is essential for regenerating the active catalyst and facilitating the transmetalation step.

Part 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly C(sp³)–C(sp²) bonds, which introduces greater three-dimensional character into molecules—a highly desirable trait in drug candidates.[13]

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

Self-Validating Experimental Protocol: Synthesis of a Diarylmethane

This protocol describes the coupling of this compound with an aryl bromide.

Reagents & Materials:

| Reagent | M.W. | Eq. | Amount |

| Aryl Bromide (e.g., 4-Bromotoluene) | 171.04 | 1.0 | (e.g., 1.0 mmol) |

| 2-(4-Chlorobenzyl)-...-dioxaborolane | 252.55 | 1.2 | 1.2 mmol |

| Pd(dba)₂ | 574.87 | 0.05 | 5 mol% |

| XPhos (Ligand) | 476.62 | 0.10 | 10 mol% |

| K₂CO₃ (Base) | 138.21 | 3.0 | 3.0 mmol |

| Toluene / H₂O (10:1) | - | - | (e.g., 5 mL) |

Procedure:

-

Vessel Preparation: To a flame-dried reaction tube equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(dba)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ (3.0 eq).

-

Inerting: Seal the tube with a septum, and alternately evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously for 6-18 hours. The reaction is self-validating; progress can be monitored by taking aliquots and analyzing via TLC or GC-MS until the limiting reagent is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure diarylmethane product.

Causality Insight:

-

Ligand (XPhos): This bulky, electron-rich phosphine ligand stabilizes the Pd(0) species and promotes the crucial, often rate-limiting, oxidative addition step.[4][5]

-

Base (K₂CO₃): The base is essential for the transmetalation step, where it activates the boronate ester, forming a more nucleophilic borate species that facilitates the transfer of the benzyl group to the palladium center.[4]

-

Water: A small amount of water can accelerate the reaction, often by aiding in the dissolution of the inorganic base and facilitating the formation of the active borate species.[4]

Part 4: Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care.[2]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Irritant) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from supplier safety information.[1][6][14]

Always handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] In case of accidental contact, follow standard first-aid measures.[15]

Conclusion

This compound is more than just another catalog chemical; it is a well-engineered tool for modern organic synthesis. Its superior stability over the parent boronic acid simplifies handling and storage while promoting cleaner, more efficient reactions. As a key partner in the robust and versatile Suzuki-Miyaura cross-coupling, it provides a reliable pathway to complex molecular architectures, particularly the diarylmethane motif prevalent in many pharmaceutical agents. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, empowers researchers to leverage its full potential in their synthetic endeavors.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

- 12. orgsyn.org [orgsyn.org]

- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | 475250-49-8 [sigmaaldrich.com]

- 15. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Diarylalkane Synthesis

Introduction: The Power of C-C Bonds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction typically couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[4]

This guide focuses specifically on the application of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a stable and accessible benzylboronic pinacol ester. The coupling of this reagent with various aryl or heteroaryl halides is a powerful strategy for synthesizing substituted diarylalkane frameworks.[5] These structural motifs are prevalent in a multitude of biologically active molecules and functional materials. This document provides a detailed mechanistic overview, a field-proven experimental protocol, and a troubleshooting guide to empower researchers to achieve reliable and high-yielding results.

The Catalytic Cycle: A Mechanistic Deep Dive